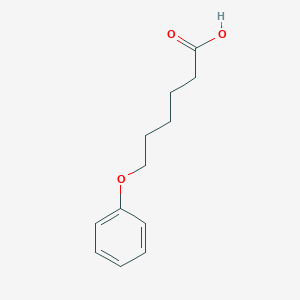

6-phenoxyhexanoic Acid

Description

6-Phenoxyhexanoic acid is a substituted hexanoic acid derivative characterized by a phenoxy group (-O-C₆H₅) at the terminal position of the six-carbon aliphatic chain. It is synthesized via methods yielding high purity (89% yield) and exhibits a melting point of 66–68°C, as confirmed by $ ^1 \text{H-NMR} $ data (δ 7.38–7.17 ppm for aromatic protons and δ 1.46–3.00 ppm for aliphatic chain protons) .

Properties

IUPAC Name |

6-phenoxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-12(14)9-5-2-6-10-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWBACOFHDCTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436452 | |

| Record name | 6-phenoxyhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-41-4 | |

| Record name | 6-Phenoxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-phenoxyhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenoxyhexanoic Acid typically involves the reaction of hexanoic acid with phenol under specific conditions. One common method is the esterification of hexanoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of 6-Phenoxyhexanoic Acid may involve more efficient catalytic processes to increase yield and reduce production costs. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Phenoxyhexanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The phenoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

6-Phenoxyhexanoic acid has garnered attention for its potential therapeutic effects. It is particularly noted for its role as an inhibitor of glycogen phosphorylase, which is significant in managing hyperglycemia in type 2 diabetes. Research indicates that derivatives of this compound can effectively inhibit this enzyme, thereby aiding in blood sugar regulation.

Case Study: Glycogen Phosphorylase Inhibition

- Objective : To evaluate the efficacy of 6-phenoxyhexanoic acid derivatives as glycogen phosphorylase inhibitors.

- Findings : A study demonstrated that specific derivatives exhibited significant inhibitory activity, suggesting potential for developing new diabetes treatments .

Cosmetic Formulations

In the cosmetic industry, 6-phenoxyhexanoic acid serves as a key ingredient due to its properties as a skin-conditioning agent and emulsifier. Its inclusion in formulations enhances product stability and efficacy.

Case Study: Skin Bioavailability Assessment

- Objective : To assess the bioavailability of 6-phenoxyhexanoic acid in topical formulations.

- Methodology : Researchers utilized advanced techniques such as tape stripping and microdialysis to measure the concentration of the compound in skin layers post-application.

- Results : The study confirmed that 6-phenoxyhexanoic acid penetrates skin layers effectively, contributing to its moisturizing properties .

Material Science Applications

The compound has been investigated for its applications in materials science, particularly in the development of hybrid solar cells. Its structural properties allow it to enhance power conversion efficiency.

Case Study: Hybrid Solar Cells

- Objective : To synthesize and characterize 6-(4-(thiophen-2-YL)phenoxy)hexanoic acid for use in solar cells.

- Findings : The synthesized compound showed promising results in improving the power conversion efficiency of hybrid solar cells through various characterization methods including nuclear magnetic resonance (NMR) and photoluminescence spectroscopy .

Safety Data Overview

| Hazard Type | Classification | Severity |

|---|---|---|

| Skin Irritation | Causes skin irritation | High |

| Eye Irritation | Causes serious eye irritation | High |

| Respiratory Irritation | May cause respiratory irritation | Moderate |

This table summarizes the safety hazards associated with 6-phenoxyhexanoic acid based on aggregated data from multiple sources .

Mechanism of Action

The mechanism of action of 6-Phenoxyhexanoic Acid involves its interaction with specific molecular targets and pathways. The phenoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to specific biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituents on hexanoic acid significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of key analogs:

Biological Activity

6-Phenoxyhexanoic acid is a compound of interest in pharmacological and biochemical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and implications for drug development.

Chemical Structure and Properties

6-Phenoxyhexanoic acid is characterized by a phenoxy group attached to a hexanoic acid backbone. Its structure allows it to interact with biological targets, influencing various pathways, particularly in inflammation and metabolic processes.

The biological activity of 6-phenoxyhexanoic acid can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : It has been reported that compounds similar to 6-phenoxyhexanoic acid can inhibit histone deacetylases (HDACs), which play crucial roles in transcriptional regulation and cell cycle progression . This inhibition can lead to altered gene expression profiles relevant in cancer therapy and other diseases.

- RORγt Ligand Activity : Research has highlighted that derivatives of phenoxyhexanoic acids can act as ligands for RORγt, a nuclear receptor involved in immune response regulation. This interaction is significant for developing treatments for autoimmune diseases such as psoriasis .

In Vitro Studies

In vitro studies have shown that 6-phenoxyhexanoic acid exhibits various biological activities:

- Antioxidant Properties : Studies indicate that phenoxyalkanoic acids can undergo mitochondrial biotransformation, leading to the formation of metabolites with antioxidant properties. This suggests a protective role against oxidative stress in cellular models .

- Anti-inflammatory Effects : Compounds structurally related to 6-phenoxyhexanoic acid have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and PGE-2. This makes them potential candidates for treating inflammatory conditions .

In Vivo Studies

In vivo studies further elucidate the biological activity of 6-phenoxyhexanoic acid:

- Metabolic Impact : Research indicates that this compound influences fatty acid metabolism, potentially affecting energy homeostasis and lipid profiles in experimental models .

- Neuroprotective Effects : Some studies suggest that related phenoxy compounds may provide neuroprotective benefits by modulating metabolic pathways associated with neurodegenerative diseases .

Data Tables

Case Studies

-

Case Study on RORγt Modulation :

A study investigated the effect of a derivative of 6-phenoxyhexanoic acid on RORγt activity. The compound was found to significantly inhibit the expression of IL-17A, a key cytokine in psoriasis pathogenesis, demonstrating its potential as a therapeutic agent for autoimmune conditions . -

Case Study on Antioxidant Activity :

In an experimental model assessing mitochondrial function, 6-phenoxyhexanoic acid derivatives were shown to enhance mitochondrial biotransformation rates, suggesting their utility in protecting against hypoxia-reoxygenation injury in cardiomyocytes .

Q & A

Q. What are the established synthetic routes for 6-phenoxyhexanoic acid, and what reaction conditions yield optimal purity?

The synthesis of 6-phenoxyhexanoic acid typically involves nucleophilic substitution or ester hydrolysis. A reported procedure achieves 89% yield via coupling phenoxide with a hexanoic acid derivative under controlled conditions (e.g., reflux in anhydrous solvent). Key parameters include reaction time, temperature, and stoichiometric ratios of reagents. Optimization may involve varying catalysts (e.g., acid/base) or solvent polarity to enhance purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How should researchers characterize the purity and structural integrity of 6-phenoxyhexanoic acid using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The ¹H-NMR spectrum of 6-phenoxyhexanoic acid shows distinct signals: δ 7.38–7.35 (3H, aromatic protons), δ 3.00 (2H, t, J = 6.4 Hz, CH₂ adjacent to phenoxy), and δ 2.32 (2H, t, J = 6.2 Hz, CH₂ near the carboxylic acid). Integrate peak areas to verify stoichiometry. Complementary techniques like IR spectroscopy (for carboxylic acid O-H stretch) and HPLC (for purity assessment) are advised .

Q. What are the recommended storage and handling protocols for 6-phenoxyhexanoic acid to ensure stability and safety in the laboratory?

Store in tightly sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or moisture absorption. Avoid prolonged exposure to light. Use personal protective equipment (gloves, goggles) during handling, and work in a fume hood to minimize inhalation risks. Electrostatic discharge precautions are recommended during transfer .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the structure-activity relationships of 6-phenoxyhexanoic acid derivatives?

Systematic modification of the phenoxy moiety (e.g., electron-withdrawing/donating substituents) or alkyl chain length can elucidate bioactivity trends. Employ a Design of Experiments (DoE) approach to test variables (e.g., substituent position, steric effects). Use in vitro assays (e.g., enzyme inhibition) paired with computational docking studies to correlate structural changes with activity. Include control compounds and replicate experiments to validate findings .

Q. How can researchers resolve contradictory data observed in the solubility profiles of 6-phenoxyhexanoic acid across different solvent systems?

Conduct systematic solubility screenings using solvents of varying polarity (e.g., water, DMSO, ethanol). Measure solubility via gravimetric or spectrophotometric methods under standardized conditions (temperature, agitation). If discrepancies persist, assess potential impurities (e.g., residual reactants) via LC-MS or investigate pH-dependent solubility changes due to the carboxylic acid group .

Q. What advanced analytical methods are suitable for quantifying trace impurities in 6-phenoxyhexanoic acid samples?

High-resolution mass spectrometry (HR-MS) or gas chromatography-mass spectrometry (GC-MS) can detect impurities at ppm levels. For non-volatile contaminants, use reverse-phase HPLC with UV/Vis or charged aerosol detection. Validate methods using spiked samples and calibration curves. Ensure compliance with ICH guidelines for impurity profiling in pharmaceutical contexts .

Q. In pharmacological studies, what in vitro assays are most appropriate for evaluating the bioactivity of 6-phenoxyhexanoic acid?

Use target-specific assays such as COX-2 inhibition (for anti-inflammatory studies) or cytotoxicity assays (e.g., MTT on cancer cell lines). Pair these with pharmacokinetic evaluations (e.g., metabolic stability in liver microsomes). Include positive controls (e.g., aspirin for COX-2) and statistical analysis (e.g., ANOVA) to confirm significance .

Q. How should researchers approach the development of novel synthetic analogs of 6-phenoxyhexanoic acid for enhanced pharmacokinetic properties?

Apply rational drug design strategies:

- Bioisosteric replacement : Substitute the phenoxy group with heterocycles (e.g., pyridine) to improve solubility.

- Prodrug synthesis : Esterify the carboxylic acid to enhance membrane permeability.

- Metabolic stability : Introduce fluorine atoms or methyl groups to block oxidative metabolism. Validate modifications using in silico tools (e.g., molecular dynamics simulations) followed by iterative synthesis-bioassay cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.